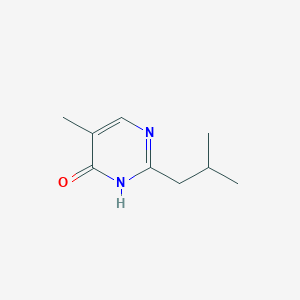
2-Isobutyl-5-methylpyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutyl-5-methylpyrimidin-4-ol is a pyrimidine derivative with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-5-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Prins cyclization, which involves the reaction of isoprenol and isovaleraldehyde in the presence of acid catalysts . The reaction conditions, such as the type of catalyst and the presence of water, significantly influence the yield and selectivity of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solid acid catalysts like iron-modified silica or sulfuric acid. These catalysts facilitate the Prins cyclization process, leading to the formation of the desired pyrimidine derivative with high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isobutyl-5-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
2-Isobutyl-5-methylpyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Isobutyl-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX enzymes, this compound can reduce the production of pro-inflammatory mediators like prostaglandins .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-isopentyl-6-methylpyrimidin-4-ol
- 2-Amino-4-hydroxy-6-methyl-5-(3-methylbutyl)pyrimidine
Comparison: Compared to similar compounds, 2-Isobutyl-5-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
5-methyl-2-(2-methylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O/c1-6(2)4-8-10-5-7(3)9(12)11-8/h5-6H,4H2,1-3H3,(H,10,11,12) |
InChI-Schlüssel |
VZSRPVCUZJXSAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(NC1=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


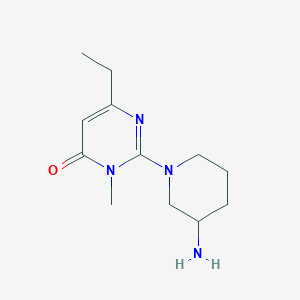
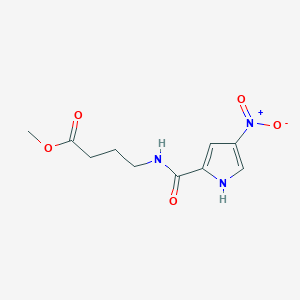
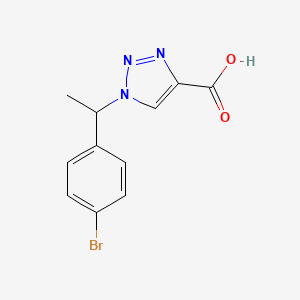
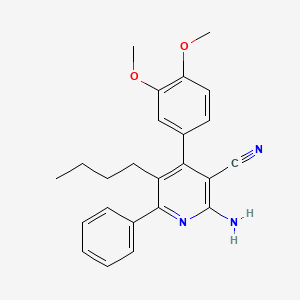
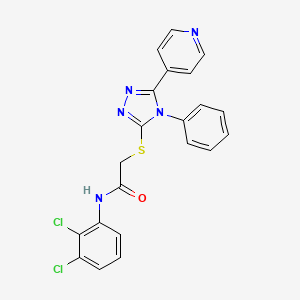


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777939.png)
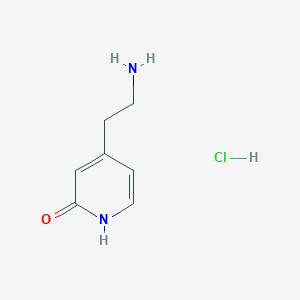

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde](/img/structure/B11777963.png)
![2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol](/img/structure/B11777964.png)
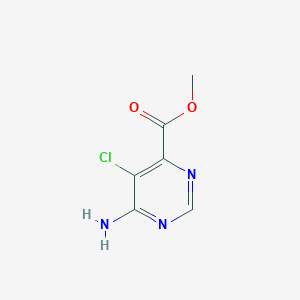
![2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11777978.png)
